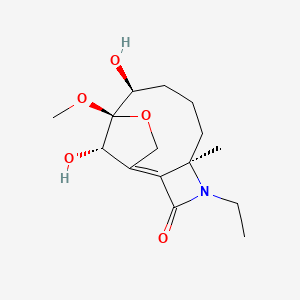

Phyllostictine B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

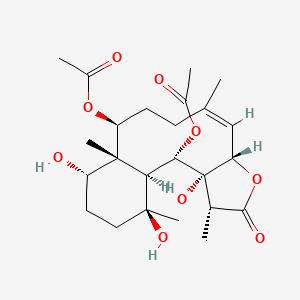

Phyllostictine B is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.

Scientific Research Applications

Herbicide Potential

Phyllostictine B, along with other phyllostictines, has shown potential as a natural herbicide. Research indicates that Phyllostictine A, a closely related compound, is a powerful toxin produced by Phyllosticta cirsii, exhibiting significant phytotoxicity on tobacco protoplasts and Cirsium arvense protoplasts (Zonno et al., 2008). Additionally, phyllostictines have been identified as oxazatricycloalkenones with varying degrees of phytotoxicity, suggesting their potential application in biocontrol of weeds (Evidente et al., 2008).

Anticancer Activity

Phyllostictine B's potential in cancer research has been explored. Phyllostictine A, another compound from the same family, demonstrated in vitro growth-inhibitory activity in both normal and cancer cell lines. The study suggests that phyllostictines interact with glutathione, a bionucleophile, indicating a possible mechanism for their cytotoxic effects in cancer cells (Le Calvé et al., 2011).

Structural and Biosynthesis Insights

Understanding the structure and biosynthesis of phyllostictines, including Phyllostictine B, is crucial for their potential application. A study revised the structure of phyllostictines to a series of bicyclic 3-methylene tetramic acids. Genome sequencing of Phyllosticta cirsii, the producing organism, revealed the biosynthetic gene cluster responsible for phyllostictines' biosynthesis (Trenti & Cox, 2017).

Role in Microbial Biocontrol

Phyllosticta cirsii, the producer of phyllostictines, has been evaluated as a biocontrol agent against Cirsium arvense, a noxious perennial weed. This underscores the potential of Phyllostictine B and related compounds in microbial biocontrol applications (Evidente et al., 2008).

properties

Product Name |

Phyllostictine B |

|---|---|

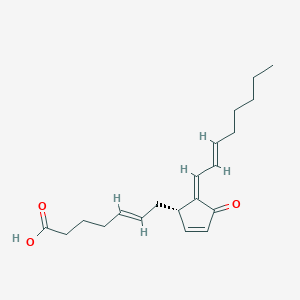

Molecular Formula |

C15H23NO5 |

Molecular Weight |

297.35 g/mol |

IUPAC Name |

(1E,5R,9S,10S,13S)-4-ethyl-9,13-dihydroxy-10-methoxy-5-methyl-11-oxa-4-azatricyclo[8.2.1.02,5]tridec-1-en-3-one |

InChI |

InChI=1S/C15H23NO5/c1-4-16-13(19)11-9-8-21-15(20-3,12(9)18)10(17)6-5-7-14(11,16)2/h10,12,17-18H,4-8H2,1-3H3/b11-9-/t10-,12-,14+,15-/m0/s1 |

InChI Key |

RQRYYNCRMSFECR-VKKPVAOGSA-N |

Isomeric SMILES |

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCC[C@]21C)O)OC |

Canonical SMILES |

CCN1C(=O)C2=C3COC(C3O)(C(CCCC21C)O)OC |

synonyms |

phyllostictine B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)

![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)

![(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-(2-methylpropylamino)propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1262335.png)